molecular formula C5H9ClF3NO B2986432 (2R)-2-(trifluoromethyl)morpholine hydrochloride CAS No. 1394909-70-6

(2R)-2-(trifluoromethyl)morpholine hydrochloride

Cat. No. B2986432
M. Wt: 191.58
InChI Key: INIKTCFEWCCJMM-PGMHMLKASA-N
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Description

Trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used in the synthesis of carbon-centered radical intermediates .


Synthesis Analysis

The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The structure determination of fluorinated compounds can be achieved using 19 F NMR analysis. This method utilizes the substantial resolution and sensitivity of 19 F to obtain a large number of NMR parameters .


Chemical Reactions Analysis

Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .


Physical And Chemical Properties Analysis

The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, due to their three equivalent C–F bonds, are potential starting materials for the synthesis of diverse fluorinated compounds .

Scientific Research Applications

Gene Function Inhibition

Morpholino oligos, related to (2R)-2-(trifluoromethyl)morpholine hydrochloride, have been extensively tested in model organisms for their ability to inhibit gene function. These studies reveal that with precise controls, morpholinos offer a simple and rapid method to study gene function, highlighting their potential in developmental biology research (Heasman, 2002).

Interaction with Organophosphorus Compounds

The review on serine hydrolase targets by organophosphorus toxicants discusses the toxicology of OPs, predominantly based on acetylcholinesterase inhibition. This research indicates the need for a comprehensive understanding of the toxicological relevance of secondary OP targets, suggesting the importance of (2R)-2-(trifluoromethyl)morpholine hydrochloride in toxicological studies (Casida & Quistad, 2005).

Antioxidant Activity

Antioxidant capacity assays, including the review on the chemistry behind these assays, underline the significance of understanding the chemical principles of antioxidant activities. This knowledge is crucial for evaluating the antioxidant potential of compounds like (2R)-2-(trifluoromethyl)morpholine hydrochloride in biological systems (Huang, Ou, & Prior, 2005).

Pharmaceutical and Biomedical Applications

A review on chemical and pharmacological interest discusses the broad spectrum of pharmacological profiles of morpholine derivatives, including (2R)-2-(trifluoromethyl)morpholine hydrochloride. These compounds, due to their versatile pharmacological activities, hold significant promise in the design and synthesis of novel therapeutic agents (Asif & Imran, 2019).

Future Directions

The future of trifluoromethyl-containing compounds lies in the development of efficient and environmentally safe fluorination methods . The design of these methods and the scaled-up manufacture of fluorinated molecules are among the most active fields of organic chemistry .

properties

IUPAC Name

(2R)-2-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIKTCFEWCCJMM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(trifluoromethyl)morpholine hydrochloride

CAS RN

1394909-70-6
Record name (2R)-2-(trifluoromethyl)morpholine hydrochloride
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